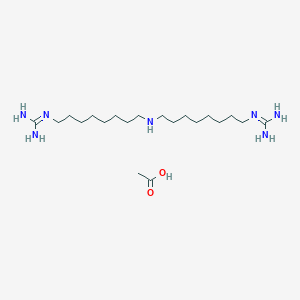

Guazatine acetate salt

Description

Properties

CAS No. |

115044-19-4 |

|---|---|

Molecular Formula |

C20H45N7O2 |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

acetic acid;1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine |

InChI |

InChI=1S/C18H41N7.C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);1H3,(H,3,4) |

InChI Key |

IGAGEWSIVSNYJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N |

Other CAS No. |

108173-90-6 13516-27-3 115044-19-4 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

solubility |

2.15 M |

Synonyms |

1,17-diguanidino-9-azaheptadecane Befran guazatine iminoctadine |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical composition of technical grade Guazatine acetate salt?

A Technical Guide to the Chemical Composition of Guazatine (B88368) Acetate (B1210297) Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine acetate is a non-systemic, broad-spectrum contact fungicide and seed treatment agent.[1][2][3] It is crucial for professionals in research and development to understand that technical grade guazatine acetate is not a single chemical entity but rather a complex and variable mixture of guanidated polyamines.[1][2][4] This guide provides a detailed overview of the chemical composition of technical grade guazatine acetate, methodologies for its analysis, and a summary of its key components.

Manufacturing and Composition

Technical grade guazatine is produced through the amidination of technical iminodi(octamethylene)diamine.[2][5] This process results in a heterogeneous mixture of reaction products, including various oligomers and reaction by-products.[1][4] The composition of this mixture can fluctuate between production batches.[1] The active substance is defined as a mixture of the reaction products from polyamines, primarily comprising octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine, and cyanamide.[1][4] Guazatine is consistently manufactured and formulated as its acetate salt to improve stability and ease of application.[1][2]

Typical Chemical Composition of Free Guazatine

The following table summarizes the typical composition of the active components (free guazatine) found in technical grade material. The data represents the relative percentages of the various guanidated and non-guanidated amines.

| Component Code | Chemical Structure Representation | Typical Composition (%) | Amine Classification |

| GGG | Fully guanidated triamine | 30.6 | Triamines |

| GG | Fully guanidated diamine | 29.5 | Diamines |

| GN | Monoguanidated diamine | 9.8 | Diamines |

| GGN | Diguanidated triamine | 8.1 | Triamines |

| GGGG | Fully guanidated tetramine | 5.1 | Tetramines |

| GNG | Diguanidated triamine | 4.5 | Triamines |

| GNN | Monoguanidated triamine | 1.7 | Triamines |

| GNNG | Diguanidated tetramine | 1.4 | Tetramines |

| GGGN | Triguanidated tetramine | 1.4 | Tetramines |

| GGGGG | Fully guanidated pentamine | 1.1 | Pentamines |

| NN | Octamethylenediamine | 0.8 | Diamines |

| NGN | Monoguanidated triamine | 0.8 | Triamines |

| NNN | Iminodi(octamethylene)diamine | <0.1 | Triamines |

| Other Tetramines | - | 3.1 | Tetramines |

| Other Pentamines | - | 1.4 | Pentamines |

| Hexamines and above | - | 0.6 | Higher Amines |

Data sourced from the European Union Reference Laboratory for Pesticides Requiring Single Residue Methods (EURL-SRM).[1]

Nomenclature of Guazatine Components:

A coding system is used to denote the various components within the guazatine mixture:[1][5]

-

'N' represents an amino group (-NH2 or -NH-). For instance, NN stands for H2N-(CH2)8-NH2, and NNN represents H2N-(CH2)8-NH-(CH2)8-NH2.

-

'G' signifies a guanidated amino group, where a hydrogen atom of an amino group is replaced by a guanidino group (-C(NH)NH2). For example, GG represents H2N-C(NH)NH-(CH2)8-NH-C(NH)-NH2.[1]

Experimental Protocol: Analysis of Guazatine Components by LC-MS/MS

The following is a generalized experimental protocol for the extraction and analysis of guazatine residues from a sample matrix, based on established methodologies.[4][6]

1. Standard Preparation

-

Prepare a stock solution of a certified guazatine acetate technical standard in methanol (B129727) (e.g., 1000 µg/mL).[6]

-

Create a working standard solution by diluting the stock solution in a suitable solvent, such as methanol.

-

Prepare a series of calibration standards by serially diluting the working standard solution with a solvent mixture appropriate for LC-MS/MS analysis (e.g., water with 1% formic acid).[6]

2. Sample Extraction

-

Homogenize the sample matrix.

-

For the extraction of the highly polar and alkaline guazatine components, a modified QuPPe (Quick Polar Pesticides) method is often employed.[6]

-

Extract a known weight of the homogenized sample with a mixture of 1% formic acid in acetone (B3395972). The ratio of the aqueous formic acid to acetone can be optimized, with ratios of 1:4 (v/v) showing good recovery.[6]

-

Shake the mixture vigorously and then centrifuge to separate the solid and liquid phases.

3. Sample Clean-up

-

Take an aliquot of the supernatant from the extraction step.

-

Perform a liquid-liquid partitioning step with hexane (B92381) to remove non-polar interferences.[6]

-

Vortex the mixture and centrifuge.

-

The aqueous phase containing the guazatine components is collected for analysis.

4. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for the sensitive and selective detection of guazatine components.[4][6]

-

Chromatographic Separation: A suitable reversed-phase HPLC column is used for the separation of the guazatine components. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic acid to ensure good peak shape for the basic analytes.

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions selected for each of the indicator components (GG, GGG, GGN, and GNG).

5. Quantification

-

The concentration of the four indicator components in the sample is determined by comparing their peak areas to the calibration curve generated from the analytical standards.

-

The total guazatine acetate concentration is then calculated by summing the concentrations of the four indicator components and multiplying by a response factor derived from the analysis of the certified technical standard.[4] It is important to note that all laboratory ware should be made of plastic, as guazatine cations tend to adhere to glass surfaces.[4]

Logical Workflow for Guazatine Acetate Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of technical grade guazatine acetate.

Caption: Workflow for the analysis of guazatine acetate.

Technical grade guazatine acetate is a complex mixture of guanidated polyamines, with its composition varying between batches. A thorough understanding of its components is essential for research, quality control, and regulatory purposes. The analytical methods, particularly LC-MS/MS, focusing on key indicator compounds, provide a robust approach for the quantification of guazatine in various matrices. The information presented in this guide serves as a foundational resource for professionals working with this multifaceted fungicide.

References

An In-Depth Technical Guide to the Mechanism of Action of Guazatine Acetate Salt on Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine acetate (B1210297) is a non-systemic, contact fungicide with a multi-site mode of action, making it an effective agent against a broad spectrum of fungal pathogens and posing a low risk for resistance development. This technical guide delineates the core mechanisms through which Guazatine acetate exerts its antifungal effects. The primary mode of action involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and subsequent cellular dysfunction. Furthermore, Guazatine is a potent inhibitor of polyamine oxidase (PAO), an enzyme crucial for polyamine catabolism, which is vital for fungal growth and development. This document provides a comprehensive overview of the biochemical interactions, quantitative efficacy data, detailed experimental protocols, and an exploration of the cellular signaling pathways implicated in the fungal response to Guazatine acetate.

Introduction

Guazatine acetate is a fungicidal compound belonging to the guanidine (B92328) group. It is commercially available as a mixture of guanidated polyamines, with the most active components being the fully guanidated triamine (GGG) and diamine (GG) derivatives.[1] Its utility as a contact fungicide is well-established for the control of various seed-borne and post-harvest fungal diseases in cereals and citrus fruits.[2] The multi-site action of Guazatine is a key attribute, contributing to its sustained efficacy and low incidence of fungal resistance.[2] This guide provides a detailed examination of its mechanisms of action at the molecular and cellular levels.

Primary Mechanism of Action: Disruption of Fungal Membrane Integrity

The principal antifungal activity of Guazatine acetate stems from its ability to disrupt the function of the fungal plasma membrane.[2] The cationic nature of the guanidinium (B1211019) groups in Guazatine molecules facilitates their interaction with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction leads to a cascade of detrimental effects:

-

Increased Membrane Permeability: Guazatine disrupts the lipid bilayer, leading to a significant increase in membrane permeability. This allows the leakage of essential intracellular components, such as ions and small metabolites, and the influx of extracellular substances, ultimately leading to cell death.

-

Alteration of Membrane Potential: The accumulation of positively charged Guazatine molecules on the membrane surface can disrupt the electrochemical gradient across the fungal membrane, interfering with vital processes such as nutrient uptake and ATP synthesis.

Experimental Protocol: Membrane Permeability Assay using SYTOX® Green

This assay quantitatively measures the increase in plasma membrane permeability in fungal cells upon treatment with Guazatine acetate. SYTOX® Green is a fluorescent dye that cannot penetrate the intact plasma membrane of live cells but readily enters cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

-

Fungal culture of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

Guazatine acetate salt solution of known concentration

-

SYTOX® Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS) or a suitable phosphate-free buffer

-

Microplate reader with fluorescence detection (excitation/emission ~488/523 nm)

-

96-well black, clear-bottom microplates

Procedure:

-

Fungal Cell Preparation:

-

Grow the fungal culture to the desired growth phase (e.g., mid-logarithmic phase).

-

Harvest the cells by centrifugation and wash them two to three times with a phosphate-free buffer to remove any residual medium.[3]

-

Resuspend the cells in the same buffer and adjust the cell density to a predetermined concentration (e.g., 1 x 10^6 cells/mL).

-

-

Assay Setup:

-

Incubation and Measurement:

-

Incubate the plate at an appropriate temperature for the fungus, protected from light.

-

Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) for a duration of several hours using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with SYTOX® Green but no cells).

-

Plot the fluorescence intensity against time for each Guazatine concentration. An increase in fluorescence over time indicates membrane permeabilization.

-

Secondary Mechanism of Action: Inhibition of Polyamine Oxidase (PAO)

Guazatine is a known potent inhibitor of polyamine oxidase (PAO), a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines such as spermidine (B129725) and spermine (B22157).[6][7] Polyamines are essential for fungal growth, differentiation, and morphogenesis.

The inhibition of PAO by Guazatine leads to:

-

Disruption of Polyamine Homeostasis: The blockage of polyamine degradation pathways results in an imbalance of intracellular polyamine levels, which can be toxic to the cell.

-

Inhibition of Cell Proliferation: By interfering with the polyamine metabolic cycle, Guazatine indirectly inhibits fungal cell proliferation and growth.

Experimental Protocol: Fungal Polyamine Oxidase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Guazatine acetate on fungal PAO activity. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the PAO-catalyzed oxidation of polyamines, using a peroxidase-coupled fluorometric assay.

Materials:

-

Crude or purified fungal polyamine oxidase extract.

-

Guazatine acetate solutions of varying concentrations.

-

Spermidine or spermine (as substrate).

-

Amplex® Red reagent (or a similar H₂O₂-sensitive fluorogenic substrate).

-

Horseradish peroxidase (HRP).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Microplate reader with fluorescence detection.

Procedure:

-

Enzyme Preparation:

-

Prepare a crude protein extract from the fungus of interest or use a purified PAO enzyme.

-

Determine the protein concentration of the enzyme preparation.

-

-

Assay Reaction:

-

In a 96-well plate, prepare a reaction mixture containing the assay buffer, Amplex® Red, and HRP.

-

Add different concentrations of Guazatine acetate to the wells. Include a control without the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiate the reaction by adding the polyamine substrate (e.g., spermidine).

-

-

Measurement and Analysis:

-

Immediately measure the increase in fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each Guazatine concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the Guazatine concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform kinetic experiments with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Fungal Stress Response and Resistance Mechanisms

Exposure to Guazatine acetate can induce a stress response in fungal pathogens. Transcriptome analysis of Geotrichum citri-aurantii resistant to Guazatine revealed the upregulation of genes encoding transporter proteins, including those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.[9] This suggests that an active efflux of the fungicide from the cell is a potential mechanism of resistance.

While direct evidence linking Guazatine to the activation of specific stress signaling pathways like the Cell Wall Integrity (CWI) or High Osmolarity Glycerol (HOG) MAPK pathways is currently limited, the membrane-damaging effects of Guazatine would logically trigger the CWI pathway as a cellular defense mechanism to repair cell wall damage.[10][11]

Quantitative Data on Antifungal Activity

The efficacy of Guazatine and its components varies among different fungal species. The following tables summarize the available quantitative data.

Table 1: MIC₅₀ Values of Guazatine Components against Candida Species [12]

| Compound | C. albicans (µM) | C. krusei (µM) | C. tropicalis (µM) |

| GGG (triguanide) | 5 - 20 | 10 - 40 | 1.25 |

| GG (bisguanide) | >80 | >80 | 40 |

| GNG | 80 | 20 | 1.25 |

| GGN | >80 | 40 | 20 |

Table 2: Antifungal Activity of Guazatine Against Various Fungal Pathogens

| Fungal Pathogen | Activity Metric | Value | Reference |

| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | ~85% | [8] |

| Penicillium italicum | MIC | > 4 mg/mL | [9] |

| Penicillium digitatum | MIC | > 4 mg/mL | [9] |

| Geotrichum candidum | MIC | > 4 mg/mL | [9] |

| Botrytis cinerea | EC₅₀ | 0.14 mM | [13] |

Conclusion

Guazatine acetate's mechanism of action is multifaceted, primarily targeting the fungal cell membrane and inhibiting the essential enzyme polyamine oxidase. This dual-pronged attack contributes to its broad-spectrum antifungal activity and the low probability of resistance development. The disruption of membrane integrity is a rapid and direct fungicidal action, while the inhibition of PAO interferes with crucial metabolic pathways necessary for fungal growth and proliferation. Further research into the specific interactions of Guazatine with fungal signaling pathways, particularly the CWI pathway, and the acquisition of more extensive quantitative data against a wider array of phytopathogens will provide a more complete understanding of this effective fungicide and may inform the development of novel antifungal strategies. The potential for fungi to develop resistance through the upregulation of efflux pumps highlights the importance of continued monitoring and responsible use of this and other antifungal agents.

References

- 1. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. A Double Staining Method Using SYTOX Green and Calcofluor White for Studying Fungal Parasites of Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and In vivo Inhibition of Plant Polyamine Oxidase Activity by Polyamine Analogues - CONICET [bicyt.conicet.gov.ar]

- 9. mdpi.com [mdpi.com]

- 10. The MpkA MAP kinase module regulates cell wall integrity signaling and pyomelanin formation in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal Activity against Botrytis cinerea of 2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Production of Guazatine Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine is a non-systemic, broad-spectrum contact fungicide used for the control of a wide range of seed-borne and post-harvest diseases on various crops, particularly cereals and citrus fruits. It is not a single chemical entity but a complex reaction mixture of guanidated polyamines.[1][2][3] The active substance is always manufactured and formulated as its acetate (B1210297) salt, referred to as Guazatine acetate.[2][3] This technical guide provides a detailed overview of the synthesis pathway, production process, and analytical characterization of Guazatine acetate, intended for researchers, scientists, and professionals in drug development and agrochemical industries.

Synthesis Pathway

The industrial synthesis of Guazatine involves the guanidination (or amidination) of a technical mixture of polyamines.[1][4][5] The primary starting material is a blend of polyamines derived from octamethylenediamine. This polyamine mixture mainly comprises octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[3] The guanidinating agent is typically cyanamide.[3]

The reaction results in a heterogeneous mixture of oligomers with guanylated primary and secondary amino groups linked by octamethylene bridges.[4] The final product, Guazatine, is a complex mixture of numerous guanidines and residual polyamines, many of which exhibit fungicidal properties.[1]

Production Process Overview

The following diagram illustrates the general workflow for the production and quality control of Guazatine acetate.

Caption: Production and Analysis Workflow for Guazatine Acetate.

Quantitative Composition of Guazatine

The composition of the "free guazatine" base is a complex mixture. The relative abundance of the different guanidated polyamines can vary between production batches.[2] A typical composition is summarized in the table below. The notation "G" represents a guanidated amino group, while "N" represents a non-guanidated amino group. For instance, "GG" refers to a fully guanidated diamine.[1]

| Component Group | Individual Component | Typical Composition (%) |

| Diamines | 40.0 | |

| GG (diguanidated diamine) | 29.5 | |

| GN (monoguanidated diamine) | 9.8 | |

| NN (diamine) | 0.8 | |

| Triamines | 46.0 | |

| GGG (triguanidated triamine) | 30.6 | |

| GGN | 8.1 | |

| GNG | 4.5 | |

| GNN | 1.7 | |

| NGN | 0.8 | |

| NNN | <0.1 | |

| Tetramines | 11.0 | |

| GGGG | 5.1 | |

| GGGN | 1.4 | |

| GNNG | 1.4 | |

| Other Tetramines | 3.1 | |

| Pentamines & Higher | 3.0 | |

| GGGGG | 1.1 | |

| Other Pentamines | 1.4 | |

| Hexamines and above | 0.6 |

Source: Data compiled from multiple sources detailing typical Guazatine composition.[2][6]

Experimental Protocols

1. Generalized Guanidination of Polyamines (Illustrative)

While the precise industrial protocol for Guazatine synthesis is proprietary, a general laboratory-scale guanidination of a primary amine can be described as follows. This protocol is based on common guanidinating reactions and should be adapted and optimized for the specific polyamine mixture used for Guazatine synthesis.

Materials:

-

Technical polyamine mixture

-

Guanidinating agent (e.g., O-Methylisourea hemisulfate or Cyanamide)

-

Base (e.g., ammonium (B1175870) hydroxide (B78521) or triethylamine)

-

Solvent (e.g., water, acetonitrile, or a mixture)

-

Reaction vessel with stirring and temperature control

-

Acid for neutralization (e.g., acetic acid)

Procedure:

-

Dissolution: Dissolve the technical polyamine mixture in the chosen solvent system within the reaction vessel.

-

pH Adjustment: Adjust the pH of the solution to an alkaline range (typically pH 10-11) using a suitable base. This is crucial for the nucleophilic attack of the amine on the guanidinating agent.

-

Addition of Guanidinating Agent: Slowly add the guanidinating agent to the reaction mixture while maintaining vigorous stirring. The molar ratio of the guanidinating agent to the amino groups in the polyamine mixture will influence the degree of guanidination in the final product.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain for a set period (e.g., 2-18 hours) to allow the reaction to proceed to the desired level of completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. To form the acetate salt, carefully neutralize the reaction mixture with acetic acid to a slightly acidic or neutral pH.

-

Purification (if necessary): Depending on the purity requirements, the product may be purified by techniques such as extraction, precipitation, or chromatography. For industrial production, the reaction mixture is often directly formulated.

2. Analytical Characterization by LC-MS/MS

The complex nature of Guazatine acetate necessitates advanced analytical techniques for its characterization and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column suitable for polar compounds.

-

Mobile Phase: A gradient elution using water and methanol (B129727) or acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1-0.2%) to improve peak shape and ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of specific components. Precursor-to-product ion transitions for the major Guazatine components (e.g., GG, GGG, GGN, GNG) would be determined by infusing standards.

-

Source Parameters: Optimized nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

Sample Preparation:

-

Extraction: For residue analysis in matrices like citrus peel, an extraction with a mixture of 1% formic acid in water and acetone (B3395972) (1:2 v/v) is effective.[3]

-

Dilution: The extract is then diluted in the initial mobile phase before injection into the LC-MS/MS system.

Quantification: Quantification is typically performed by creating a calibration curve using a certified Guazatine acetate reference standard. Due to the variability of the mixture, the final result is often reported as the sum of the major, well-characterized components.[3]

Logical Relationship Diagram: Guanidination Reaction

The following diagram illustrates the chemical transformation at a single primary amine group during the guanidination process using cyanamide.

Caption: General Guanidination Reaction of a Primary Amine.

The synthesis of Guazatine acetate is a complex industrial process involving the controlled guanidination of a mixture of long-chain polyamines. The resulting product is a heterogeneous mixture of active compounds rather than a single molecule. Understanding the composition of this mixture is critical for its effective use and for regulatory purposes. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals working with this important fungicide. Further research into optimizing the synthesis to control the distribution of the various guanidated species could lead to improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN1966504A - Guanine one-pot synthesis method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN100491377C - One-pot synthesis of guanine - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of Guazatine acetate salt for laboratory use.

An In-depth Overview of its Physicochemical Properties and Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals

Guazatine (B88368) acetate (B1210297) is a complex, non-systemic contact fungicide and seed treatment agent.[1][2][3] Commercially, it is not a single compound but a variable mixture of guanidated polyamines, primarily produced through the amidination of technical iminodi(octamethylene)diamine.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Guazatine acetate salt, along with detailed insights into its analytical determination for laboratory use.

Core Physicochemical Properties

Guazatine acetate is characterized as a solid, with technical products appearing as a brown solid or an orange liquid.[4] It is typically formulated as an aqueous solution to enhance stability and facilitate its application.[4] The technical mixture is stable for at least two years at ambient temperatures, with a storage range between 0°C and 50°C.[5]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C18H41N7 (for the primary guazatine base) | [6][7] |

| C20H45N7O2 (representative acetate salt) | [8] | |

| Molecular Weight | 355.6 g/mol (for the guazatine base) | [6][7] |

| ~415.6 g/mol (for a representative acetate salt) | [8] | |

| Melting Point | 60 °C | [4][6] |

| Boiling Point | 100 °C | [4] |

| Solubility | Water: >600 g/L (at ~20°C, pH 4, 7, and 9) | [9] |

| Methanol (B129727): 510 g/L | [9] | |

| Ethyl acetate: <100 mg/L | [9] | |

| n-hexane: <100 mg/L | [9] | |

| Dissociation Constant (pKa) | pKa1 = 12.8; pKa2 = 12.3; pKa3 = 11.8 (very strongly basic) | [9] |

| Other reported value: 10 | [4] | |

| Octanol-Water Partition Coefficient (Log P) | -4.0 | [4] |

| Vapor Pressure | 0.01 mPa (at 20 °C) | [4] |

Mechanism of Action

Guazatine acetate's primary mode of action as a fungicide is through the inhibition of lipid biosynthesis by affecting the membrane function of fungi.[2][4] It is a multi-site inhibitor, which makes it effective against a broad spectrum of pathogens.[4]

Experimental Protocols

Due to its complex and highly polar nature, the analysis of Guazatine acetate presents significant challenges.[9][10] Standard methods like the citrate-buffered QuEChERS have been shown to yield very low recovery rates.[9][10] The most successful and widely cited analytical approach involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12]

General Analytical Workflow for Guazatine Acetate Residue Analysis

The following is a generalized experimental workflow for the determination of Guazatine acetate residues in agricultural products, based on established methodologies.[11][12]

Caption: Workflow for Guazatine Acetate Residue Analysis.

Detailed Methodological Steps:

-

Standard Preparation : A stock solution of this compound standard is prepared by dissolving it in methanol to a concentration of 1,000 µg/mL.[11] This stock is then used to prepare working standards by dilution with water containing 1% formic acid.[11] Calibration solutions are typically made by serially diluting the working standard.[11] It is crucial to use plastic labware whenever possible, as Guazatine cations tend to adhere to glass surfaces.[12]

-

Extraction : Due to the highly polar and alkaline nature of Guazatine, a modified extraction procedure is necessary.[11] A common and effective method involves extracting a homogenized sample with a mixture of acidified water and acetone.[12] A specific protocol suggests using a 3% formic acid in acetone mixture.[11] Another recommends a mixture of 1% formic acid in water and acetone (1:2 v/v).[12]

-

Purification (Clean-up) : After extraction, a clean-up step is performed to remove interfering matrix components. This is often achieved through liquid-liquid partitioning with a non-polar solvent like n-hexane.[11] The sample is centrifuged to separate the layers, and the aqueous phase containing the polar Guazatine components is collected for analysis.

-

LC-MS/MS Analysis : The final extract is analyzed using LC-MS/MS.[11] Since Guazatine is a complex mixture, analysis focuses on quantifying specific indicator components.[11][12] The most commonly selected indicators are GG (octane-1,8-diyldiguanidine), GGG, GGN, and GNG.[11][12] The sum of these components is then used to calculate the total Guazatine residue.[12]

Safety and Handling

Guazatine acetate is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and is fatal if inhaled.[8][13][14] It is also very toxic to aquatic life.[8][13] When handling Guazatine acetate in the laboratory, it is imperative to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, especially when there is a risk of generating dust.[13] All work should be conducted in a well-ventilated area or under a fume hood.[13]

References

- 1. scbt.com [scbt.com]

- 2. Infocris Pesticide Database - guazatine acetates [nucleus.iaea.org]

- 3. This compound | 115044-19-4 [chemicalbook.com]

- 4. Guazatine (Ref: EM 379) [sitem.herts.ac.uk]

- 5. fao.org [fao.org]

- 6. This compound Analytical Standard Best Price in Mumbai [nacchemical.com]

- 7. Guazatine | C18H41N7 | CID 3526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C20H45N7O2 | CID 176525922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. EURL | Residues of Pesticides | Analytical Observations Reports by EURL-SRM [eurl-pesticides.eu]

- 11. tandfonline.com [tandfonline.com]

- 12. relana-online.de [relana-online.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pestgenie.com.au [pestgenie.com.au]

Biological Activity of Individual Components in the Guazatine Acetate Mixture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine (B88368) acetate (B1210297), a commercial fungicide, is not a single chemical entity but a complex mixture of guanidated polyamines. Understanding the biological activity of its individual components is crucial for elucidating its mechanism of action, identifying the most potent constituents, and guiding the development of new, more effective antimicrobial agents. This technical guide provides a comprehensive overview of the known biological activities of the primary individual components of the guazatine acetate mixture, with a focus on their antifungal and antibacterial properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Introduction: The Complex Nature of Guazatine Acetate

Guazatine acetate is produced by the guanidation of a mixture of polyamines, primarily derived from octamethylenediamine. This process results in a complex mixture of compounds with varying chain lengths and degrees of guanidation.[1][2][3] The main components are derivatives of diamines, triamines, and tetramines, with the fully guanidated triamine (GGG) and the fully guanidated diamine (GG) being the most abundant.[1][3][4][5] A coding system is used to identify the different components, where 'N' represents an amino group and 'G' represents a guanidated amino group.[2][6]

The biological activity of guazatine is primarily attributed to its fungicidal properties, which are believed to stem from the disruption of fungal cell membrane function.[2][7][8] However, there is also evidence of antibacterial activity from derivatives of guazatine components.[1][9] This guide delves into the specific contributions of the individual purified components to the overall antimicrobial profile of the mixture.

Antifungal Activity of Individual Guazatine Components

The primary and most well-documented biological activity of guazatine components is their antifungal action. Studies have focused on isolating the main components and evaluating their efficacy against various fungal pathogens, particularly of the Candida genus.

Quantitative Antifungal Data

A key study by Dreassi et al. (2007) successfully separated and purified several major components of the guazatine mixture and determined their antimycotic activity against a panel of Candida species. The results, presented as Minimum Inhibitory Concentration 50% (MIC50), are summarized in the table below.[5]

| Component | Structure Notation | C. albicans ATCC 60193 | C. albicans (Clinical Isolate 1) | C. albicans (Clinical Isolate 2) | C. parapsilosis ATCC 34136 | C. parapsilosis (Clinical Isolate) | C. krusei ATCC 14243 | C. glabrata (Clinical Isolate) | C. tropicalis (Clinical Isolate) |

| Monoguanidated Diamine | GN | >80 | >80 | >80 | >80 | >80 | >80 | >80 | >80 |

| Diguanidated Diamine | GG | 80 | 40 | 40 | 80 | 80 | 80 | 80 | 80 |

| Diguanidated Triamine | GNG | 5 | 10 | 10 | 10 | 10 | 10 | 10 | 1.25 |

| Diguanidated Triamine | GGN | 20 | 20 | 20 | 40 | 40 | 40 | 40 | 10 |

| Triguanidated Triamine | GGG | 10 | 20 | 20 | 20 | 20 | 20 | 20 | 5 |

| Tetraguanidated Tetramine (B166960) | GGGG | 5 | 10 | 10 | 10 | 10 | 10 | 10 | 1.25 |

Table 1: Antimycotic Activity (MIC50 in µM) of Purified Guazatine Components against Candida Species. [5]

The data clearly indicates that the degree of guanidation and the length of the polyamine chain significantly influence antifungal potency. The monoguanidated diamine (GN) showed little to no activity, while the diguanidated triamines (GNG) and the tetraguanidated tetramine (GGGG) were the most potent components, with MIC50 values as low as 1.25 µM.[5] This suggests that a higher density of cationic guanidinium (B1211019) groups and a longer, more flexible backbone are favorable for antifungal activity.

Experimental Protocol: Antifungal Susceptibility Testing

The antimycotic activity of the purified guazatine components was determined using a broth microdilution method based on the European Committee for Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5]

Experimental Workflow: Broth Microdilution for Antifungal Susceptibility

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Methodology:

-

Fungal Strains and Culture Conditions: Candida species were cultured on Sabouraud dextrose agar.

-

Inoculum Preparation: A suspension of fungal cells was prepared in sterile saline and adjusted to a concentration of 0.5 x 10^5 to 2.5 x 10^5 colony-forming units (CFU)/mL in RPMI 1640 medium.

-

Microdilution Plate Setup: The purified guazatine components were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well was inoculated with the fungal suspension, and the plates were incubated at 37°C for 24 hours.

-

MIC50 Determination: Fungal growth was assessed by measuring the absorbance at 450 nm. The MIC50 was defined as the lowest concentration of the compound that resulted in at least a 50% reduction in growth compared to the growth control.[5]

Antibacterial Activity of Guazatine Derivatives

While the primary application of guazatine is as a fungicide, related guanidinium-containing compounds have demonstrated antibacterial properties. Research in this area has primarily focused on synthetic derivatives of guazatine rather than the individual components of the commercial mixture.

Quantitative Antibacterial Data

A 2014 study by Maccari et al. synthesized and evaluated the antibacterial activity of linear and cyclic derivatives of guazatine.[1][9] The Minimum Inhibitory Concentrations (MICs) of the most potent derivatives against several bacterial strains are presented below. It is important to note that these are synthetic derivatives and not the naturally occurring components of the guazatine mixture.

| Derivative | Staphylococcus aureus ATCC 29213 | Enterococcus faecalis ATCC 29212 | Escherichia coli ATCC 25922 | Pseudomonas aeruginosa ATCC 27853 | MRSA (Clinical Isolate) |

| Linear Derivative 9a | 0.25 - 1 | 1 - 4 | 2 - 8 | 4 - 16 | 0.5 - 2 |

| Cyclic Derivative 13d | 0.12 - 0.5 | 0.5 - 2 | 1 - 4 | 2 - 8 | 0.25 - 1 |

Table 2: Antibacterial Activity (MIC in µg/mL) of Synthetic Guazatine Derivatives. [1][9]

These findings indicate that synthetic modifications of the guazatine scaffold can yield compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA).[1][9] The cyclic derivatives, in particular, showed promising activity.

Data Gap: To date, there is a lack of publicly available data on the antibacterial activity of the individual, purified components of the commercial guazatine acetate mixture (e.g., GG, GGG, GNG). Further research is required to determine the specific contribution of each of these core components to any potential antibacterial effect of the overall mixture.

Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial activity of the guazatine derivatives was determined using a standard broth microdilution method.

Experimental Workflow: Broth Microdilution for Antibacterial Susceptibility

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Methodology:

-

Bacterial Strains and Culture Conditions: Bacterial strains were grown in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A bacterial suspension was prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Microdilution Plate Setup: The test compounds were serially diluted in broth medium in a 96-well plate.

-

Inoculation and Incubation: Each well was inoculated with the bacterial suspension, and the plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action

The antimicrobial activity of guazatine components and their derivatives is primarily attributed to their ability to disrupt microbial cell membranes. This mechanism is characteristic of many cationic antimicrobial agents.

Proposed Mechanism of Action on Fungal and Bacterial Membranes

The positively charged guanidinium groups of the guazatine components are thought to interact electrostatically with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria.[4][10][11] This initial interaction is followed by the insertion of the hydrophobic polyamine backbone into the lipid bilayer, leading to a loss of membrane integrity.

Proposed Mechanism of Guazatine Component Action on Microbial Membranes

Caption: Proposed mechanism of microbial membrane disruption by guazatine components.

This disruption of the membrane leads to several downstream effects, including:

-

Membrane Depolarization: Dissipation of the membrane potential, which is crucial for cellular energy production and transport processes.[1][12]

-

Increased Permeability: Formation of pores or defects in the membrane, allowing for the uncontrolled influx and efflux of ions and small molecules.[1][12]

-

Leakage of Intracellular Contents: Loss of essential cytoplasmic components, such as ions, ATP, and genetic material.[10]

-

Cell Death: The culmination of these disruptive effects leads to the death of the microbial cell.

Inhibition of Polyamine Oxidase

In addition to direct membrane disruption, guazatine has been reported to be a potent inhibitor of polyamine oxidase (PAO).[8] This enzyme is involved in the catabolism of polyamines. While the primary antimicrobial effect is likely due to membrane damage, the inhibition of PAO could represent a secondary mechanism of action, particularly in organisms where polyamine metabolism is critical.

Conclusion

The guazatine acetate mixture is a complex assortment of guanidated polyamines, with its overall biological activity being a composite of the individual activities of its components. The available data strongly suggest that the diguanidated triamine (GNG) and the tetraguanidated tetramine (GGGG) are the most potent antifungal components within the mixture. While synthetic derivatives of guazatine have shown promising antibacterial activity, there is a clear need for further research to quantify the antibacterial efficacy of the individual, naturally occurring components of the commercial mixture. The primary mechanism of action for these compounds is the disruption of microbial cell membrane integrity, a characteristic of cationic antimicrobial agents. A deeper understanding of the structure-activity relationships of these individual components will be invaluable for the rational design of new and more effective antifungal and antibacterial therapeutics.

References

- 1. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Bis-Cyclic Guanidines as Potent Membrane-Active Antibacterial Agents with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Guazatine Acetate: A Technical Guide to its History, Development, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine (B88368) acetate (B1210297) is a non-systemic, broad-spectrum fungicide that has been utilized in agriculture for several decades, primarily for seed treatment and post-harvest applications to control a range of fungal pathogens. It is not a singular chemical entity but a complex mixture of guanidated polyamines, with its fungicidal activity stemming from the disruption of fungal cell membrane integrity. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mode of action, and fungicidal efficacy of Guazatine acetate. It also details analytical methodologies for residue detection and summarizes key toxicological data. While the precise signaling pathways affected by Guazatine acetate are not fully elucidated, this guide presents a model of its disruptive action on the fungal cell membrane and its potential downstream consequences.

Introduction and Historical Development

Guazatine was first introduced in Sweden in 1974 as a fungicide for seed treatment.[1] Initially, the common name "guanoctine" was used, but this was later changed to Guazatine.[2] It is now recognized that commercial Guazatine is a reaction mixture of several guanidated polyamines, rather than a single compound.[2] The fungicidal properties of these guanidine-containing compounds led to the development of Guazatine acetate, a formulation with enhanced stability and ease of application, typically supplied as an aqueous solution.[1] Its primary applications include the control of seed-borne diseases in cereals and post-harvest diseases in citrus fruits, rockmelons, and tomatoes.[3][4]

Chemical Properties and Composition

Guazatine acetate is a mixture of the acetate salts of various guanidated polyamines. The technical product is a complex mixture, with the main components being fully and partially guanidated derivatives of oligoamines, such as di-, tri-, and tetra-amines.

The composition of a typical technical Guazatine mixture is detailed in the table below. The notation "G" represents a guanidated amino group, while "N" represents a non-guanidated amino group.

| Component | Abbreviation | Typical Content (%) |

| Guanidated Diamine | GG | 29.5 |

| Guanidated Triamine | GGG | 30.6 |

| Monoguanidated Diamine | GN | 9.8 |

| Diguanidated Triamine | GGN | 8.1 |

| Diguanidated Triamine | GNG | 4.5 |

| Tetraguanidated Tetramine | GGGG | 5.1 |

| Guanidated-Non-guanidated-Non-guanidated Triamine | GNN | 1.7 |

| Guanidated-Non-guanidated-Guanidated Triamine | GNGN | - |

| Guanidated-Guanidated-Non-guanidated-Guanidated Tetramine | GGGN | 1.4 |

| Other Tetramines | - | 3.1 |

| Other Pentamines | - | 1.4 |

| Hexamines and above | - | 0.6 |

| Non-guanidated Diamine | NN | 0.8 |

| Non-guanidated Triamine | NNN | <0.1 |

| Data compiled from multiple sources. The exact composition can vary between production batches.[4][5] |

Synthesis of Guazatine Acetate

The commercial synthesis of Guazatine involves the amidination of a technical mixture of polyamines, primarily derived from octamethylenediamine.[1] This process is carried out by reacting the polyamine mixture with guanidine (B92328) compounds.[1] The resulting product is a heterogeneous mixture of oligomers containing guanidated primary and secondary amino groups linked by octamethylene bridges.[1] This mixture is then formulated as acetate salts to improve stability and facilitate its use as a fungicide.[1]

Mode of Action

The primary mode of action of Guazatine acetate is the disruption of fungal cell membrane function.[4] The cationic guanidine groups in the Guazatine molecules are thought to interact with the negatively charged components of the fungal plasma membrane, leading to a loss of membrane integrity.[6] This disruption results in increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death. It is believed that Guazatine acts at multiple sites on the fungal membrane, which may contribute to a lower risk of resistance development.[2]

While the specific signaling pathways triggered by this membrane disruption are not well-defined for Guazatine, it is hypothesized that the loss of membrane integrity leads to a cascade of downstream events, including ionic imbalance, metabolic disruption, and the activation of stress response pathways.

Fungicidal Efficacy

Guazatine acetate is effective against a broad spectrum of plant pathogenic fungi. It is used as a seed dressing to control diseases such as seedling blight (Fusarium spp.), glume blotch (Septoria nodorum), common bunt (Tilletia caries), and common root rot (Helminthosporium spp.) in cereals.[3][4] As a post-harvest treatment, it is effective against blue mold (Penicillium italicum), green mold (Penicillium digitatum), and sour rot (Geotrichum candidum) in citrus fruits.[5]

Quantitative data on the efficacy (e.g., EC₅₀ or MIC values) of Guazatine acetate against specific plant pathogenic fungi are not consistently available in publicly accessible literature. The following table provides a qualitative summary of its known spectrum of activity.

| Pathogen | Disease | Crop(s) |

| Alternaria spp. | Leaf spot | Cereals |

| Cercospora spp. | Leaf spot | Groundnuts, Soybean |

| Fusarium spp. | Seedling blight, Wilts | Cereals |

| Helminthosporium spp. | Leaf spots and blights | Cereals |

| Penicillium digitatum | Green mold | Citrus |

| Penicillium italicum | Blue mold | Citrus |

| Pyricularia oryzae | Rice blast | Rice |

| Septoria spp. | Leaf spot, Glume blotch | Cereals, Wheat |

| Tilletia caries | Common bunt | Cereals |

| Information compiled from various sources.[1][3][4] |

Experimental Protocols: Residue Analysis in Citrus Fruits

The analysis of Guazatine residues is complicated by its nature as a complex mixture. Therefore, analytical methods typically focus on the quantification of a few major components as markers, such as GG, GGG, GGN, and GNG.[7]

Protocol: Determination of Guazatine Residues in Citrus Peel by LC-MS/MS

This protocol is based on the method described by Scordino et al. (2008).[6]

1. Sample Preparation and Extraction: a. Homogenize the citrus peel sample. b. Weigh 10 g of the homogenized peel into a 50 mL polypropylene (B1209903) centrifuge tube. c. Add 20 mL of extraction solvent (1% formic acid in water/acetone, 1:2 v/v). d. Shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes. f. Filter the supernatant through a 0.45 µm filter into a vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Column: A hydrophilic end-capped C18 column (e.g., Aquasil C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the marker components (GG, GGG, GGN, GNG) and an internal standard (e.g., dodine).

3. Quantification: a. Prepare a calibration curve using a certified reference material of a Guazatine acetate technical mixture. b. Quantify the individual marker components in the sample extract. c. The total Guazatine residue is reported as the sum of the quantified marker components, often with a correction factor based on the composition of the reference standard.

Toxicology Profile

The toxicological profile of Guazatine acetate has been evaluated by various regulatory agencies. It is classified as harmful if swallowed or in contact with skin, and fatal if inhaled.[8]

| Toxicological Endpoint | Value | Species |

| Acute Oral LD₅₀ | 227-300 mg/kg | Rat[3] |

| Acute Dermal LD₅₀ | >1000 mg/kg | Rat[3] |

| Acute Dermal LD₅₀ | 1176 mg/kg | Rabbit[3] |

| 2-Year Feeding (NOEL) | 200 mg/kg diet | Rat and Dog[3] |

| Carcinogenicity | Non-carcinogenic | Rat[3] |

| Teratogenicity | Non-teratogenic | Rat[3] |

| Acceptable Daily Intake (ADI) | 0.006 mg/kg/day | Human[9] |

| NOEL: No-Observed-Effect Level |

Conclusion

Guazatine acetate remains a relevant fungicide for specific agricultural applications, particularly due to its broad spectrum of activity and multi-site mode of action which may help in managing fungicide resistance. Its complex chemical nature presents challenges for synthesis, analysis, and a complete understanding of its mechanism of action. Further research is warranted to elucidate the specific fungal signaling pathways affected by Guazatine-induced membrane disruption and to obtain more comprehensive quantitative data on its efficacy against a wider range of plant pathogens. This would not only enhance our understanding of this fungicide but also aid in the development of more effective and targeted disease management strategies.

References

- 1. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Infocris Pesticide Database - guazatine acetates [nucleus.iaea.org]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC/MS/MS detection of fungicide guazatine residues for quality assessment of commercial citrus fruit | Semantic Scholar [semanticscholar.org]

- 7. Antifungal activity of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Analogues of Guazatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine (B88368), a broad-spectrum fungicide and bactericide, is not a single chemical entity but a complex mixture of guanidated polyamines. This technical guide provides a detailed exploration of the isomers and analogues of Guazatine, delving into its composition, the synthesis of its derivatives, and their biological activities. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for analysis and activity assessment, and presents visual diagrams of its metabolic and signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction: Deconstructing Guazatine

Guazatine is commercially produced by the guanidination of technical iminodi(octamethylene)diamine, resulting in a variable mixture of reaction products.[1] These components are oligomers composed of octamethylene bridges connecting randomly guanidated primary and secondary amino groups.[2] The complexity of this mixture presents challenges for standardization and residue analysis.[3] A coding system is commonly used to denote the different components, where "N" represents an amino group (H₂N-(CH₂)₈-NH₂) and "G" represents a guanidated amino group.[4] For example, GG represents a fully guanidated diamine, while GGN represents a diguanidated triamine.[4]

The main components of a typical technical Guazatine mixture are detailed in Table 1. The most abundant individual components are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[5]

Quantitative Data Summary

Table 1: Typical Composition of Technical Guazatine Mixture

| Component Code | Chemical Name/Description | Typical Content (%) |

| Diamines | Total: 40% | |

| GG | 1,8-Diguanidinooctane | 29.5 |

| GN | 1-Amino-8-guanidinooctane | 9.8 |

| NN | Octane-1,8-diamine | 0.8 |

| Triamines | Total: 46% | |

| GGG | 1,1'-Iminodi(octamethylene)diguanidine, fully guanidated | 30.6 |

| GGN | 1,1'-Iminodi(octamethylene)diguanidine, diguanidated | 8.1 |

| GNG | Iminoctadine | 4.5 |

| GNN | 1,1'-Iminodi(octamethylene)diguanidine, monoguanidated | 1.7 |

| NGN | 0.8 | |

| NNN | Bis(8-aminooctyl)amine | <0.1 |

| Tetramines | Total: 11% | |

| GGGG | Fully guanidated tetramine | 5.1 |

| GGGN | 1.4 | |

| GNNG | 1.4 | |

| Other Tetramines | 3.1 | |

| Pentamines & Higher | Total: ~3% | |

| GGGGG | Fully guanidated pentamine | 1.1 |

| Other Pentamines | 1.4 | |

| Hexamines & above | 0.6 |

Table 2: Biological Activity of Guazatine Analogues

The development of synthetic analogues of Guazatine has been aimed at improving its antimicrobial spectrum and activity. Below is a summary of the Minimum Inhibitory Concentrations (MIC) for some linear and cyclic Guazatine derivatives against various bacterial strains.

| Compound | S. aureus ATCC 29213 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | K. pneumoniae ATCC 13883 |

| Linear Analogue 9a | 0.12 - 8 µg/mL | 0.12 - 8 µg/mL | 0.12 - 8 µg/mL | 0.12 - 8 µg/mL | 0.12 - 8 µg/mL |

| Cyclic Analogue 13d | 0.12 - 8 µg/mL | 0.12 - 8 µg/mL | 0.12 - 8 µg/mL | 0.12 - 8 µg/mL | 0.12 - 8 µg/mL |

Source:[6]

Mechanism of Action and Metabolic Pathways

Guazatine's primary mode of action as a fungicide is the disruption of fungal cell membrane function, leading to reduced cellular permeability.[7] Additionally, in plants, Guazatine is a potent inhibitor of polyamine oxidase (PAO), an enzyme involved in polyamine catabolism.[8] This inhibition can affect plant health by altering polyamine homeostasis.[7]

In mammals, Guazatine is poorly absorbed after oral administration. The main metabolic pathway involves the deamidination of the guanidino groups to the corresponding amino compounds, which are then primarily excreted in the urine.[4]

Experimental Protocols

Synthesis of Guazatine Analogues

The following workflow provides a generalized overview of the synthetic strategy.

Analytical Method for Guazatine Component Analysis

A reliable method for the separation and quantification of the main Guazatine components is crucial for quality control and residue analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrospray ionization (ESI) mass spectrometer.

-

Column: A C18 column (e.g., Alltima C18) is typically used for separation.[5]

-

Mobile Phase: A linear gradient elution with a mixture of formic acid in water and acetonitrile.[5]

-

Detection: UV detection at 200 nm and ESI-MS in positive ion mode.[5]

-

Sample Preparation: Extraction from matrices like citrus peels can be performed with 1% formic acid in a water/acetone mixture.[3]

-

Quantification: Based on the peak areas of the main components (e.g., GG, GGG, GGN, GNG) compared to a certified reference material of the technical mixture.[3]

Antifungal Susceptibility Testing

The antifungal activity of Guazatine and its analogues can be determined using standardized methods such as broth microdilution or disk diffusion assays.

4.3.1. Broth Microdilution Method (for MIC determination)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Materials: Sterile 96-well microtiter plates, fungal isolates, appropriate broth medium (e.g., RPMI-1640), sterile saline, spectrophotometer, and control antifungal agents.[11]

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[11]

-

Drug Dilution: A stock solution of the test compound is prepared (e.g., in DMSO) and serially diluted in the broth medium within the microtiter plate.[11]

-

Incubation: The inoculated plates are incubated at an optimal temperature (e.g., 35°C for Candida species) for 24-48 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

4.3.2. Disk Diffusion Method

This method assesses the susceptibility of a microorganism to a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

-

Materials: Agar (B569324) plates, fungal inoculum, sterile filter paper disks, and a solution of the test compound.[11]

-

Procedure: A standardized fungal inoculum is spread evenly over the surface of an agar plate. Sterile disks are impregnated with a known concentration of the test compound and placed on the agar surface.[11]

-

Incubation: The plates are incubated for 24-48 hours.[11]

-

Interpretation: The diameter of the zone of inhibition is measured. A larger diameter indicates greater antifungal activity.[11]

Conclusion

Guazatine is a complex mixture of guanidated polyamines with significant fungicidal and bactericidal properties. Understanding the composition of this mixture and the structure-activity relationships of its components and synthetic analogues is crucial for the development of new and more effective antimicrobial agents. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this important class of compounds. Further research into the specific mechanisms of action of individual Guazatine components and their analogues will be instrumental in optimizing their therapeutic potential.

References

- 1. Guazatine (Ref: EM 379) [sitem.herts.ac.uk]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. relana-online.de [relana-online.de]

- 4. fao.org [fao.org]

- 5. Analysis of guazatine mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of linear and cyclic guazatine derivatives endowed with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Guazatine Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of guazatine (B88368) acetate (B1210297), a non-systemic contact fungicide, in various organic solvents. This information is critical for professionals in research and development, particularly in the fields of agrochemicals, formulation science, and analytical chemistry, to ensure the effective and safe use of this compound.

Core Physical and Chemical Properties

Guazatine acetate is a complex mixture of guanidated polyamines, and its solubility is a key parameter influencing its formulation, application, and environmental fate. While it is highly soluble in water, its behavior in organic solvents varies significantly.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of guazatine acetate in different organic solvents. It is important to note that guazatine acetate is a mixture, and the exact solubility can vary between different technical batches.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | ~20 | >600 g/L | [1] |

| Methanol | Not Specified | 510 g/L | [1] |

| Ethanol | Not Specified | 2,000,000 mg/L (2000 g/L) | [2] |

| Ethyl Acetate | Not Specified | <100 mg/L | [1] |

| n-Hexane | Not Specified | <100 mg/L | [1] |

| Toluene | Not Specified | <0.1 g/L | [3] |

Experimental Protocol for Solubility Determination

Objective: To determine the saturation concentration of guazatine acetate in a specific organic solvent at a controlled temperature.

Materials:

-

Guazatine acetate (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Glass-stoppered flasks or vials

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Analytical balance

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of guazatine acetate to a glass-stoppered flask. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the flask.

-

-

Equilibration:

-

Tightly seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibration. A preliminary test should be conducted to determine the time required to reach a plateau in concentration (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solid.

-

For finer suspensions, centrifugation at the same constant temperature may be necessary to achieve a clear supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter into a clean vial to remove any remaining micro-particulates.

-

Quantify the concentration of guazatine acetate in the filtrate using a validated analytical method, such as HPLC. The method described by Dreassi et al. (2007), which utilizes LC-MS for the analysis of guazatine components, can be adapted for this purpose.

-

-

Data Reporting:

-

The solubility is reported as the mean of at least three replicate determinations, expressed in grams per liter (g/L) or milligrams per liter (mg/L).

-

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided in the DOT language.

References

CAS number and molecular structure of Guazatine acetate salt components.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine acetate (B1210297) is a non-systemic contact fungicide and bactericide used for the control of a broad spectrum of seed-borne and soil-borne diseases in various crops. It is not a single chemical entity but rather a complex reaction mixture. This technical guide provides a detailed overview of the chemical composition of Guazatine acetate salt, including the CAS numbers and molecular structures of its principal components. Furthermore, it outlines a typical analytical methodology for the characterization and quantification of these components.

Composition of Guazatine Acetate

Guazatine is commercially produced through the amidination of technical iminodi(octamethylene)diamine, resulting in a complex mixture of guanidated polyamines.[1] The technical product is a salt of these polyamine bases with acetic acid. The general CAS number for Guazatine acetate (technical mixture) is 115044-19-4 .[2][3]

The components of the Guazatine mixture are often described using a shorthand notation where 'G' represents a guanidated amino group (-NH-C(=NH)NH2 or -N(C(=NH)NH2)-) and 'N' represents a non-guanidated amino group (-NH2 or -NH-). The underlying structures are based on chains of octamethylene (- (CH2)8-) units.

A typical composition of the free Guazatine base is presented in the table below. It is important to note that the exact composition can vary between production batches.[1]

Table 1: Typical Composition of Free Guazatine Base

| Component Abbreviation | Systematic Name/Description | Typical Content (%) |

| GGG | Tris-guanidated triamine | 30.6 |

| GG | Bis-guanidated diamine (1,8-Diguanidinooctane) | 29.5 |

| GN | Mono-guanidated diamine | 9.8 |

| GGN | Bis-guanidated triamine | 8.1 |

| GGGG | Tetra-guanidated tetramine | 5.1 |

| GNG | Bis-guanidated triamine (Iminoctadine) | 4.5 |

| GNN | Mono-guanidated triamine | 1.7 |

| GNNG | Bis-guanidated tetramine | 1.4 |

| GGGN | Tris-guanidated tetramine | 1.4 |

| GGGGG | Penta-guanidated pentamine | 1.1 |

| NN | Octane-1,8-diamine | 0.8 |

| NGN | Mono-guanidated triamine | 0.8 |

| NNN | Iminodi(octamethylene)diamine | <0.1 |

| Other tetramines | 3.1 | |

| Other pentamines | 1.4 | |

| Hexamines and above | 0.6 |

Core Components: CAS Numbers and Molecular Structures

While the technical mixture has a single CAS number, some of the individual components have been isolated and assigned their own identifiers. The molecular structures of the key components are depicted below.

Table 2: CAS Numbers and Molecular Information for Key Guazatine Components

| Component Abbreviation | Systematic Name | CAS Number | Molecular Formula (Base) | Molecular Weight (Base) |

| GG | 1,8-Diguanidinooctane | Not readily available | C10H24N6 | 228.34 g/mol |

| GGG | 1,1'-(Iminodi(octamethylene))diguanidine | Not readily available | C18H41N7 | 355.57 g/mol |

| GGN | N-(8-Guanidinooctyl)octane-1,8-diamine, with one terminal amine also guanidated | Not readily available | C17H39N7 | 341.54 g/mol |

| GNG | Bis(8-guanidinooctyl)amine (Iminoctadine) | 13516-27-3 | C18H41N7 | 355.57 g/mol |

| GN | 1-Amino-8-guanidinooctane | 150333-70-3 | C9H22N4 | 186.30 g/mol |

| NN | Octane-1,8-diamine | 373-44-4 | C8H20N2 | 144.26 g/mol |

| Acetic Acid | Acetic Acid | 64-19-7 | C2H4O2 | 60.05 g/mol |

Molecular Structures of Key Guazatine Components

The following diagrams illustrate the molecular structures of the main components of Guazatine.

Caption: Molecular structure of GG (1,8-Diguanidinooctane).

Caption: Molecular structure of GGG.

Caption: Molecular structure of GNG (Iminoctadine).

Caption: Molecular structure of GN (1-Amino-8-guanidinooctane).

Experimental Protocol: Analysis by LC-MS/MS

The analysis of Guazatine components is challenging due to their high polarity, strong basicity, and the complexity of the mixture. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for their separation and quantification. The following is a generalized experimental protocol based on published methods.

Sample Preparation (Extraction)

-

Objective: To extract the Guazatine components from the sample matrix (e.g., citrus peel, cereal grains).

-

Reagents:

-

Extraction solvent: 1% Formic acid in a water/acetone mixture (1:2, v/v).

-

Internal Standard (optional but recommended): e.g., Dodine.

-

-

Procedure:

-

Homogenize a representative sample.

-

Weigh a subsample (e.g., 5-10 g) into a centrifuge tube.

-

If using, add the internal standard solution.

-

Add the extraction solvent (e.g., 20 mL).

-

Shake vigorously for a specified time (e.g., 15-30 minutes).

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes).

-

Collect the supernatant.

-

For cleaner samples, a solid-phase extraction (SPE) clean-up step may be employed.

-

The final extract is typically filtered through a 0.22 µm filter before injection.

-

-

Critical Note: Avoid using glassware for sample preparation and storage, as the highly basic Guazatine components tend to adsorb to glass surfaces. Use polypropylene (B1209903) or other suitable plastic labware.[4]

HPLC-MS/MS Analysis

-

Objective: To separate and quantify the individual Guazatine components.

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

HPLC Conditions (Typical):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C18 column suitable for polar compounds.

-

Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A gradient elution program starting with a high percentage of organic mobile phase and gradually increasing the aqueous phase is typical for HILIC separations.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each Guazatine component and the internal standard need to be optimized. Due to the presence of multiple basic sites, doubly and triply charged precursor ions are common.[1]

-

Logical Workflow for Guazatine Analysis

Caption: A generalized workflow for the analysis of Guazatine components.

Conclusion

Guazatine acetate is a complex fungicidal mixture composed of a variety of guanidated polyamines. Understanding the identity and relative abundance of these components is crucial for regulatory purposes, quality control, and toxicological assessment. The analytical methods, primarily centered around HPLC-MS/MS, require careful optimization to handle the unique physicochemical properties of these compounds. This guide provides a foundational understanding for researchers and professionals working with this important agricultural chemical.

References

Spectroscopic and Analytical Profile of Guazatine Acetate Salt: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for Guazatine (B88368) acetate (B1210297) salt, a broad-spectrum fungicide. Due to its nature as a complex mixture of guanidated polyamines, this document focuses on the analytical techniques used to characterize its principal components.[1][2][3][4] The primary components include fully and partially guanidated diamines, triamines, and tetramines, such as GG (1,8-diguanidinooctane), GGG, GGN, and GNG.[1][3][5] This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.